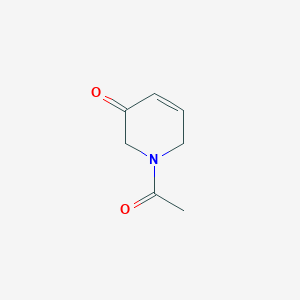

1-Acetyl-1,6-dihydropyridin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94923-13-4 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-acetyl-2,6-dihydropyridin-3-one |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-3H,4-5H2,1H3 |

InChI Key |

LRLHPHOTMPNIJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC=CC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Acetyl 1,6 Dihydropyridin 3 2h One and Analogues

Multi-component Reaction Strategies for Dihydropyridinone Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govjocpr.com This approach offers significant advantages, including reduced synthesis time, lower waste production, and the rapid generation of molecular complexity from simple precursors. jocpr.com For the construction of the dihydropyridinone core, MCRs represent a powerful and convergent approach. researchgate.netrsc.org

Hantzsch-Type Condensations and Variants

The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine (B92270). organic-chemistry.orgthermofisher.com

The classical Hantzsch synthesis has several drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org Consequently, numerous variants have been developed to improve yields and expand the substrate scope. These modifications include the use of various catalysts, alternative energy sources like microwave irradiation or ultrasound, and performing the reaction in greener solvents such as water or ionic liquids. wikipedia.org For instance, a p-toluenesulfonic acid (PTSA) catalyzed reaction in aqueous micelles under ultrasonic irradiation has been shown to produce 1,4-DHPs with yields as high as 96%. wikipedia.org

The fundamental mechanism of the Hantzsch reaction is understood to proceed through the formation of two key intermediates: an enamine generated from the condensation of the β-ketoester and ammonia, and a chalcone-type intermediate from a Knoevenagel condensation between the aldehyde and a second equivalent of the β-ketoester. researchgate.net The final cyclization and dehydration steps then afford the dihydropyridine ring. researchgate.net

While the traditional Hantzsch reaction yields symmetrically substituted 1,4-dihydropyridines, modifications can produce unsymmetrical products. thermofisher.com One such variant involves the pre-condensation of one β-ketoester with ammonia to form an enamine, which is then reacted with an aldehyde and a different dicarbonyl compound. nih.gov Research has shown that the choice of solvent can be critical; isopropanol (B130326) has been noted for facilitating easier crystallization of the product compared to other alcohols like methanol (B129727) or ethanol. nih.gov

The following table summarizes different catalytic systems and conditions employed in Hantzsch-type reactions for the synthesis of dihydropyridine derivatives.

| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |

| p-Toluenesulfonic acid (PTSA), ultrasonic irradiation | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridine | 96% | wikipedia.org |

| Ceric ammonium nitrate (B79036) (CAN), room temp. | 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, Ammonium acetate | Dihydropyridine derivatives | Good to excellent | researchgate.net |

| Phenylboronic Acid | Aldehyde, β-ketoester, Ammonia source | 1,4-Dihydropyridines | Not specified | organic-chemistry.org |

| Iodine, reflux | Mono-substituted urea (B33335), Alkylaldehyde, Arylaldehyde | Dihydropyrimidinones | Reasonable | beilstein-journals.org |

| Isopropanol, reflux | Methoxybenzaldehydes, Methyl-3-aminocrotonate | 1,4-Dihydropyridines | 15.3-28.8% | nih.gov |

Domino and Cascade Reaction Sequences

Domino, or cascade, reactions are processes involving at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring under the same reaction conditions without the addition of new reagents. beilstein-journals.orgwikipedia.org These sequences are prized for their efficiency and ability to rapidly build complex molecular architectures from simple starting materials. wikipedia.org

The synthesis of dihydropyridinone cores can be achieved through elegant domino sequences. For example, a one-pot synthesis of 3,4-dihydropyridin-2-ones has been developed using a domino reaction under phase transfer catalysis conditions. mdpi.com Another approach involves a silver-catalyzed one-pot radical reaction cascade starting from N-(arylsulfonyl)-acrylamides and 1,3-dicarbonyl compounds to regioselectively form 3,3-disubstituted-2-dihydropyridinones. mdpi.com

Wolff Rearrangement-Michael Addition:

A specific and powerful example of a cascade sequence involves the Wolff rearrangement. The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated thermally, photochemically, or with a metal catalyst, such as silver(I) oxide. wikipedia.orgorganic-chemistry.org

The highly reactive ketene intermediate generated from the Wolff rearrangement can be trapped by various nucleophiles. organic-chemistry.org In the context of dihydropyridinone synthesis, a potential domino sequence could involve the intramolecular Michael addition of an amine moiety onto the ketene or a subsequent intermediate. While direct literature for a Wolff Rearrangement-Michael Addition cascade to form 1-acetyl-1,6-dihydropyridin-3(2H)-one is specific, the principles of the constituent reactions form a plausible synthetic route. The ketene could react with an enamine or a related species, with the resulting intermediate undergoing cyclization to form the dihydropyridinone ring. The versatility of the Wolff rearrangement allows for its application in ring-contraction strategies, which can be a pathway to strained ring systems. wikipedia.org

Ring-Forming Reactions and Cycloaddition Protocols

Direct ring formation and cycloaddition reactions are fundamental strategies in heterocyclic chemistry, providing powerful tools for constructing cyclic frameworks like the dihydropyridinone core.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This strategy is often highly efficient as it can be entropically favored. The synthesis of 1,3,4-oxadiazoles, for instance, frequently employs the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride. mdpi.com Similar strategies can be envisioned for dihydropyridinones, where a suitably functionalized acyclic precursor undergoes ring closure to furnish the target heterocycle.

Annulation Reactions for Dihydropyridine and Related Systems

Annulation, or annelation, refers to a ring-forming process where a new ring is constructed onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu This definition encompasses a wide variety of reactions, including the well-known Diels-Alder reaction. scripps.edu Annulation reactions are a highly efficient means of creating cyclic molecules and can proceed through either concerted or sequential mechanisms. scripps.edu

For the synthesis of dihydropyridine systems, iodine-mediated annulation reactions of N-cyclopropyl enamines have been reported as an effective method. acs.org The construction of the dihydropyridinone ring can be achieved via cycloaddition reactions, which are a subset of annulation processes. A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. numberanalytics.comlibretexts.org

Common types of cycloadditions include:

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.orguc.pt Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are particularly useful for synthesizing heterocyclic compounds. uc.pt

[2+2] Cycloaddition: This reaction, typically photochemical, joins two alkene components to form a cyclobutane (B1203170) ring. numberanalytics.comlibretexts.org

1,3-Dipolar Cycloaddition: The reaction of a 1,3-dipole with a dipolarophile to create a five-membered ring. numberanalytics.com

In the context of dihydropyridines, the unsubstituted C=C double bond in 5,6-unsubstituted 1,4-dihydropyridines is highly reactive and can participate as an activated alkene in various cycloaddition reactions. nih.gov

The following table provides examples of cycloaddition reactions used to form heterocyclic systems.

| Cycloaddition Type | Reactants | Key Features | Product Type | Reference |

| [4+2] Hetero-Diels-Alder | 2-(N-propargylamino)-arylaldehydes and 3-aminocoumarins | Amberlyst-15 promoted, intramolecular | rsc.orgnih.gov-Naphthyridine-fused heterocycles | uc.pt |

| [4+2] Oxa-Diels-Alder | 2H-Thiopyrano[2,3-b]quinoline-3-carbaldehydes and 5-pyrazolones | Intramolecular, Knoevenagel intermediate | Polyheterocycles with cis-fused pyran ring | uc.pt |

| [5+2] Cycloaddition | Cyclopropyl imines and an alkyne | Rh(I) catalyzed | Dihydroazepines | researchgate.net |

| Formal [2+2] Cycloaddition | 5,6-unsubstituted 1,4-dihydropyridine and dimethyl acetylenedicarboxylate | Forms a cyclobutene (B1205218) ring that can rearrange | 2-azabicyclo[4.2.0]octa-3,7-diene | nih.gov |

Transformations from Precursor Molecules

The synthesis of this compound can also be accomplished by modifying existing precursor molecules that already contain a portion of the final structure. Acyl-1,4-dihydropyridines have recently gained attention as versatile acylation reagents. mdpi.com These bench-stable compounds can act as sources of acyl radicals upon photochemical, thermal, or electrochemical activation. mdpi.com This reactivity allows for the introduction of acyl groups into various molecules. The generation of an acyl radical from an acyl-1,4-DHP and its subsequent reaction with an appropriate acceptor is a modern method for forming carbon-carbon bonds under mild conditions. mdpi.com For example, acyl radicals generated from acyl-1,4-DHPs react efficiently with azomethine imines to produce 1-acyl 3-pyrazolidinones in high yields, often requiring only visible light irradiation without a photocatalyst. mdpi.com This type of transformation highlights a potential route to introduce the N-acetyl group onto a pre-formed dihydropyridinone ring.

Furthermore, the synthesis of substituted 1,3,4-oxadiazoles often starts from precursor molecules like benzohydrazide (B10538) and carboxylic acids, which are coupled and then cyclized. mdpi.com This principle of building upon a core structure can be applied to dihydropyridinone synthesis, where a simpler dihydropyridinone could be functionalized in subsequent steps to yield the final target compound.

Routes from Open-Chain Acetyl-Containing Substrates

The construction of the this compound ring system from acyclic precursors is a fundamental approach. These methods often involve the strategic cyclization of open-chain substrates that already contain the key acetyl functionality. A common strategy involves the reaction of an enamine, formed from a secondary amine and a ketone or aldehyde, which then undergoes a cyclization reaction. While a direct, documented synthesis for this compound from a specific open-chain acetyl-containing substrate is not extensively reported in publicly available literature, plausible routes can be extrapolated from established methodologies for similar heterocyclic systems.

One such potential pathway involves a Michael addition followed by cyclization. For instance, an enamine bearing an acetyl group could react with an appropriate α,β-unsaturated carbonyl compound. The resulting intermediate would then be poised to undergo an intramolecular condensation to form the dihydropyridinone ring. The key challenge in such a sequence is controlling the regioselectivity of the cyclization to yield the desired 3(2H)-one isomer.

Another conceptual approach is the cyclization of a δ-acetamido-α,β-unsaturated ketone. The synthesis of such a precursor could be envisioned through various multi-step sequences. Once formed, this open-chain substrate could be induced to cyclize under either acidic or basic conditions to furnish the target this compound. The choice of reaction conditions would be critical to favor the 6-endo-trig cyclization leading to the six-membered ring.

Derivatization and Functionalization of Existing Heterocycles

The modification of a pre-existing dihydropyridinone or a related heterocyclic core provides an alternative and often more versatile route to this compound and its analogues. This approach allows for the late-stage introduction of the acetyl group and other functionalities.

A primary method for introducing the acetyl group is through the acylation of a 1,6-dihydropyridin-3(2H)-one precursor. This can be achieved using standard acylation reagents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base. The reactivity of the nitrogen atom in the dihydropyridinone ring makes it a nucleophilic site for acylation.

Furthermore, existing dihydropyridinone scaffolds can be functionalized at various positions on the ring to generate a library of analogues. For example, the olefinic bond within the dihydropyridinone ring is susceptible to a range of transformations, including hydrogenation to the corresponding piperidinone, or various addition reactions. The carbonyl group at the 3-position can also be a handle for further derivatization, such as conversion to an enol ether or reaction with organometallic reagents. The synthesis of 3,4-dihydropyridin-2-ones has been accomplished through a domino reaction under phase transfer catalysis conditions, and these products can be further derivatized. mdpi.com For instance, N-detosylation of a synthesized dihydropyridin-2-one has been achieved using a sodium naphthalenide protocol. mdpi.com

Catalytic Approaches in Dihydropyridinone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of dihydropyridinones has significantly benefited from the development of novel catalytic systems.

Transition Metal-Catalyzed C-H Activation Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyridones. youtube.com This strategy avoids the need for pre-functionalized starting materials, thus increasing atom economy. While direct C-H activation on the this compound core is not widely documented, studies on related pyridone systems provide valuable insights.

For instance, palladium and rhodium catalysts have been successfully employed for the direct arylation, alkylation, and amination of pyridone rings. snnu.edu.cn The nitrogen atom in the pyridone ring can act as a directing group, guiding the metal catalyst to a specific C-H bond for activation. mdpi.com This chelation-assisted strategy offers high regioselectivity. mdpi.com The application of such a strategy to a suitable dihydropyridinone precursor could provide a direct route to functionalized analogues. For example, a C-H activation/functionalization sequence on a 1,6-dihydropyridin-3(2H)-one followed by N-acetylation would be a plausible route to various substituted derivatives of the target molecule.

| Catalyst System | Substrate Class | Transformation | Reference |

| Palladium(II) Acetate / Ligand | N-Acyl-2-bromoanilines | Intramolecular C-H arylation | snnu.edu.cn |

| Rhodium(III) complexes | N-methoxybenzamides | C-H annulation | nih.gov |

| Ruthenium(II) complexes | Acrylamides and alkynes | Oxidative annulation | nih.gov |

Organocatalytic and Biocatalytic Considerations

Organocatalysis has revolutionized asymmetric synthesis, and its application to the construction of dihydropyridinones is an active area of research. Chiral small organic molecules can catalyze the enantioselective formation of the dihydropyridinone ring, providing access to optically active products.

One notable organocatalytic approach is the Michael addition of a nucleophile to an α,β-unsaturated imine, followed by cyclization. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the [3+3] annulation of enals and imines to afford dihydropyridinones. acs.org Similarly, bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting asymmetric Michael addition/acyl transfer reactions, which could be adapted for the synthesis of chiral dihydropyridinone derivatives. nih.govbeilstein-journals.org

| Catalyst Type | Reaction Type | Product Class | Reference |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Dihydropyranones | acs.org |

| Bifunctional Thiourea | Michael/Acyl Transfer | 1,5-dihydro-2H-pyrrol-2-ones | nih.govbeilstein-journals.org |

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the direct biocatalytic synthesis of this compound is not established, enzymes could be employed for key steps in a synthetic sequence. For instance, lipases could be used for the regioselective acylation of a dihydropyridinone precursor. Hydrolases or oxidoreductases could be engineered to perform selective transformations on the dihydropyridinone ring. The application of biocatalysis in the synthesis of complex molecules is a rapidly growing field, and future research may lead to enzymatic routes for the production of this and related compounds.

Mechanistic Investigations and Reactivity Pathways of 1 Acetyl 1,6 Dihydropyridin 3 2h One

Electrophilic and Nucleophilic Reactivity of the Dihydropyridinone Ring System

The dihydropyridinone ring possesses both nucleophilic and electrophilic centers, leading to a rich and varied reaction chemistry. The electron-donating nitrogen atom enhances the nucleophilicity of the enamine double bond, while the carbonyl group provides a classic electrophilic site.

Reactivity at the Carbonyl and Enamine Moieties

The reactivity of 1-Acetyl-1,6-dihydropyridin-3(2H)-one is characterized by the dual nature of its enaminone structure. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density of the C=C double bond and making the α-carbon nucleophilic. youtube.com This enhanced nucleophilicity, greater than that of a typical enol ether, allows the enamine moiety to react with a range of electrophiles. rsc.org The mechanism involves the attack of the nucleophilic enamine on an electrophile, forming an iminium salt intermediate, which can then be hydrolyzed under acidic conditions to yield a β-dicarbonyl compound. masterorganicchemistry.com

Conversely, the carbonyl carbon (C-3) is an electrophilic center susceptible to nucleophilic attack. wikipedia.org This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.orgwikipedia.org The stability and fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong, irreversible nucleophiles like Grignard reagents or hydride donors lead to the formation of alcohols after protonation. wikipedia.org For instance, a related compound, ethyl 5-acetyl-3,4-dihydropyridine-1(2H)-carboxylate, reacts with 1,3-N,N-bis-nucleophiles, demonstrating the susceptibility of the system to nucleophilic attack which can lead to the formation of new heterocyclic structures like pyrimidines. nih.gov

The N-acetyl group, being an amide, generally exhibits lower reactivity towards nucleophiles compared to ketones or esters. However, under forcing conditions, nucleophilic attack at the acetyl carbonyl can occur. The stability of tetrahedral intermediates formed from additions to amide-like structures can be significantly influenced by the ring system's geometry. organic-chemistry.org

Table 1: Key Reactive Sites and Expected Reactions

| Site | Moiety | Type of Reactivity | Typical Reagents | Expected Outcome |

|---|---|---|---|---|

| α-Carbon (C-5) | Enamine | Nucleophilic | Alkyl halides, Acid chlorides, Michael acceptors | α-Functionalization, formation of 1,5-dicarbonyls |

| Carbonyl Carbon (C-3) | Ketone | Electrophilic | Hydrides (NaBH₄, LiAlH₄), Organometallics (RMgX, RLi), Cyanide | Nucleophilic addition, formation of alcohols |

Regioselective Functionalization and Substituent Effects

Regioselectivity—the preferential reaction at one site over another—is a critical aspect of the chemistry of this compound. The molecule presents multiple potential reaction sites, and the outcome of a reaction is governed by a combination of electronic and steric factors. youtube.com For nucleophilic additions to N-acyl pyridinium (B92312) salts, a related class of compounds, regioselectivity is dependent on the nature of the nucleophile. wikipedia.org

Substituents on the dihydropyridinone ring can profoundly influence regioselectivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron distribution within the molecule, thereby activating or deactivating certain positions towards attack. For example, in the aminolysis of benzenesulfonates, the electronic nature of substituents on the phenyl ring governs the regioselectivity between S-O and C-O bond fission. mdpi.com Similarly, substituents on the dihydropyridinone ring or on the N-acetyl group would modulate the reactivity of the enamine and ketone moieties. An EWG on the nitrogen, like the acetyl group, generally decreases the nucleophilicity of the enamine system compared to an N-alkyl analogue. The regioselectivity of C-H functionalization in heterocyclic systems is often controlled by directing groups, which can steer a catalyst to a specific position. libretexts.orgnih.gov

Table 2: Influence of Substituents on Reactivity

| Substituent Position | Type of Substituent | Effect on Electron Density | Predicted Impact on Reactivity |

|---|---|---|---|

| On Nitrogen | Electron-Withdrawing (e.g., Acetyl) | Decreases electron donation to the ring | Decreases enamine nucleophilicity; may increase electrophilicity at C-6 |

| On Nitrogen | Electron-Donating (e.g., Alkyl) | Increases electron donation to the ring | Increases enamine nucleophilicity |

| On the Ring (C-2, C-4, C-5, C-6) | Electron-Withdrawing | Decreases nucleophilicity of the π-system | May favor nucleophilic attack on the ring itself |

Pericyclic and Rearrangement Reactions

The conjugated π-system of the dihydropyridinone ring makes it a candidate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com Furthermore, the presence of heteroatoms and carbonyl groups allows for various molecular rearrangements.

Intramolecular Ring Transformations and Expansions

Dihydropyridinones and related heterocycles can undergo a variety of intramolecular transformations. Pericyclic reactions such as electrocyclizations are intramolecular processes where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond. wikipedia.orglibretexts.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, depending on whether the reaction is initiated by heat or light. youtube.comlibretexts.org

The diene-like fragment within the 1,6-dihydropyridin-3(2H)-one structure suggests the possibility of participating in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgorganic-chemistry.org While the inherent structure is a dienophile, tautomerization could generate diene character. More directly, related 1,2-dihydropyridines are known to act as dienes in enantioselective Diels-Alder reactions to construct complex alkaloid precursors. rsc.org

Rearrangements involving ring expansion are also possible, particularly through carbocationic intermediates. masterorganicchemistry.comresearchgate.net Such rearrangements are driven by the relief of ring strain or the formation of a more stable carbocation. masterorganicchemistry.com For instance, the expansion of strained rings like aziridines can be used to synthesize larger heterocycles like dehydropiperidines. ias.ac.in The N-acetyl group itself can participate in rearrangements, such as the O-N intramolecular acyl migration observed in peptide chemistry, which involves the interconversion of ester and amide bonds. nih.gov Under acidic conditions, N-acyl groups can also direct rearrangements, as seen in the isomerization of N-acylaziridines. ias.ac.in

Photochemical Reactivity of Dihydropyridinones

Dihydropyridinones exhibit significant photochemical reactivity. Upon irradiation with light, N-acyl-1,4-dihydropyridines can generate acyl radicals. nih.govrsc.org This process can be initiated by direct excitation with visible light. rsc.org These photochemically generated radicals are versatile intermediates for a variety of transformations, including additions to olefins, imines, and for the functionalization of N-heteroarenes in Minisci-type reactions. nih.gov

The photochemistry of 1,4-dihydropyridine (B1200194) derivatives can also lead to cycloaddition products. Irradiation of 4-aryl-1,4-dihydropyridines in the presence of dienophiles like maleimides can yield various cycloadducts through the formation of diradical intermediates. researchgate.net The specific products formed depend on the resonance structures of the intermediate diradicals that are trapped. The N-substituent can also influence the photochemical pathway; for example, the photolysis of N-aryl and N-alkyl sulfoximines shows that electronic effects of the substituent impact the quantum yield of the reaction. youtube.com

Tautomeric Equilibria and Dynamics within the Dihydropyridinone Framework

Tautomers are structural isomers that readily interconvert, usually through the migration of a proton. wikipedia.org this compound can exist in equilibrium with several tautomeric forms due to its combination of functional groups. The stability and population of these tautomers are influenced by factors such as solvent polarity and pH. youtube.com

The primary tautomerism is the keto-enol type, involving the C-3 carbonyl group and an adjacent proton, typically at C-4. youtube.commasterorganicchemistry.com

Keto form: this compound

Enol form: 1-Acetyl-1,2,3,6-tetrahydropyridin-3-ol

A second important equilibrium is the enamine-imine tautomerism. thieme.de This involves the nitrogen atom and the C-5/C-6 double bond. youtube.com

Enamine form: this compound

Imine form: 1-Acetyl-2,3,4,5-tetrahydropyridin-3(2H)-one (with an exocyclic double bond at C-6)

Finally, the N-acetyl group, which is an amide, can exhibit amide-imidic acid tautomerism. wikipedia.orgyoutube.com

Amide form: Contains the C=O double bond in the acetyl group.

Imidic acid form: Contains a C=N double bond and an O-H group.

For most simple ketones, the keto form is heavily favored at equilibrium. masterorganicchemistry.com However, in systems like β-diketones, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. ruc.dk The enaminone structure of the title compound represents a vinylogous amide, and its tautomeric behavior is complex. Studies on related phenacylquinolines show that the isomerization to enaminone tautomers proceeds through stepwise acid- or base-catalyzed pathways, similar to ketone enolization. rsc.org The equilibrium between these forms is crucial as it dictates the molecule's reactivity, switching between nucleophilic character at the α-carbon in the enamine form and electrophilic character at the carbonyl carbon in the keto form. youtube.com

Table 3: Potential Tautomers of this compound

| Tautomerism Type | Predominant Form | Minor Form | Key Structural Change |

|---|---|---|---|

| Keto-Enol | Keto (C=O at C-3) | Enol (OH at C-3, C-4=C-5) | H migrates from C-4 to O at C-3 |

| Enamine-Imine | Enamine (N-C-5=C-6) | Imine (C=N at C-6, C-5 is CH₂) | H migrates from N to C-5 |

Characterization of Keto-Enol Tautomerism in Dihydropyridinones

Like other compounds containing a 1,3-dicarbonyl or equivalent moiety, this compound is capable of existing as a mixture of tautomers. libretexts.orgyoutube.com Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.orgkhanacademy.org In this case, the primary equilibrium is between the keto form, this compound, and its enol counterpart, 1-Acetyl-3-hydroxy-1,2-dihydropyridine.

The characterization of this keto-enol tautomerism is typically achieved using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govarkat-usa.org The keto and enol forms give distinct signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification. For instance, the enol form is characterized by the presence of a hydroxyl proton signal and a vinylic proton signal, which are absent in the keto form. arkat-usa.org The carbon spectrum of the enol will show a signal for a carbon-bearing a hydroxyl group (C-OH) at a chemical shift different from the ketonic carbon (C=O) in the keto tautomer. nih.gov

The stability of the enol tautomer is often enhanced by factors such as intramolecular hydrogen bonding and the formation of a conjugated system. youtube.commasterorganicchemistry.com In the enol form of this compound, a potential six-membered ring can be formed through a hydrogen bond between the hydroxyl proton and the oxygen of the N-acetyl group, which would contribute to its stability. youtube.com

Table 1: Illustrative Spectroscopic Data for Characterizing Keto-Enol Tautomers in a Dihydropyridinone System

| Tautomer | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |

| Keto Form | α-protons adjacent to C=O | Ketonic carbon (C=O) signal ~190-205 ppm |

| Enol Form | Vinylic proton signal, Hydroxyl proton signal | Enolic carbon (C-OH) signal ~150-160 ppm |

Note: The chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

Influence of Solvent Environment on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. nih.govacgpubs.org The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can significantly shift the equilibrium towards one tautomer over the other.

In general, nonpolar solvents tend to favor the enol form, particularly if it can be stabilized by intramolecular hydrogen bonding. This is because the intramolecular hydrogen bond is more stable in an environment where it does not have to compete with solvent molecules for hydrogen bonding interactions. nih.gov

Conversely, polar protic solvents, such as water or alcohols, can stabilize both tautomers by forming intermolecular hydrogen bonds. However, they can also disrupt the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium towards the more polar keto form. nih.gov Polar aprotic solvents, like DMSO, are strong hydrogen bond acceptors and can stabilize the enol tautomer by forming a hydrogen bond with the hydroxyl group. nih.gov

The relationship between solvent polarity and the percentage of the enol tautomer is a key area of investigation in understanding the reactivity of dihydropyridinones.

Table 2: Hypothetical Tautomeric Equilibrium of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Hypothetical) | Expected % Enol (Illustrative) |

| Hexane | 1.9 | Enol | ~85% |

| Chloroform | 4.8 | Enol | ~70% |

| Acetone | 21 | Keto | ~40% |

| Ethanol | 24.5 | Keto | ~25% |

| DMSO | 47 | Enol (stabilized by H-bonding) | ~60% |

| Water | 80 | Keto | <10% |

Note: This table is illustrative and based on general principles of keto-enol tautomerism. Actual experimental values for this compound may vary.

Mechanistic Studies of Prototropic Shifts and Barrier Analysis

Prototropic shifts, the intramolecular transfer of a proton, are the fundamental steps in tautomerization. These shifts can be catalyzed by either acids or bases. libretexts.orgkhanacademy.org

Acid-catalyzed mechanism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated. This is followed by the removal of an α-proton by a base (such as the conjugate base of the acid or a solvent molecule) to form the enol. masterorganicchemistry.com

Base-catalyzed mechanism: A base removes an α-proton from the keto form to generate an enolate intermediate. This enolate is then protonated on the oxygen atom to yield the enol. libretexts.org

Computational studies, often employing Density Functional Theory (DFT), are valuable tools for investigating the mechanisms of these prototropic shifts. libretexts.org Such studies can elucidate the transition state structures and calculate the activation energy barriers for the tautomerization process. The energy barrier provides insight into the rate of interconversion between the keto and enol forms. For many keto-enol tautomerizations, the process is relatively fast, leading to a dynamic equilibrium at room temperature. The presence of water molecules can act as a catalyst, lowering the energy barrier for the proton transfer by facilitating a proton relay mechanism. libretexts.org

Oxidation and Reduction Pathways of the Dihydropyridinone Ring

The dihydropyridine (B1217469) ring is susceptible to both oxidation and reduction reactions, which can lead to a variety of products. auburn.edu

Oxidation: A common and often favorable reaction for dihydropyridines is oxidation to the corresponding aromatic pyridine (B92270) derivative. auburn.edu This process results in the formation of a stable aromatic ring. Various oxidizing agents can be employed for this transformation. The N-acetyl group can influence the ease of oxidation. The oxidation can proceed through a stepwise mechanism involving the removal of two hydrogen atoms from the dihydropyridine ring.

Reduction: The reduction of the dihydropyridinone ring can also occur, targeting the carbon-carbon double bonds and the carbonyl group. Catalytic hydrogenation, for example, can lead to the corresponding piperidinone or even further reduced products. The specific outcome of the reduction depends on the reaction conditions, including the choice of catalyst and reducing agent, as well as the temperature and pressure. The carbonyl group can be reduced to a hydroxyl group, and the double bonds can be saturated to form a fully reduced piperidine (B6355638) ring.

Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Research

This scarcity of information prevents a detailed discussion on the advanced spectroscopic elucidation and conformational analysis of this compound as per the requested outline. Key analytical data, which would form the basis of such a scientific article, including high-resolution nuclear magnetic resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and electronic absorption and emission spectroscopy, are absent from the reviewed sources.

While general principles of spectroscopic analysis can be applied to predict the expected spectral features of this molecule based on its functional groups (an acetyl group, a dihydropyridinone core), such theoretical predictions would not meet the required standard of a scientifically accurate article based on detailed research findings. The strict focus on "this compound" precludes the use of data from related, but distinct, compounds such as other dihydropyridine derivatives or acetylated compounds.

Therefore, the generation of a thorough and informative article focusing solely on the specified topics for this compound is not possible at this time due to the absence of the necessary foundational research data in the public domain.

Advanced Spectroscopic Elucidation and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). This technique, coupled with tandem mass spectrometry (MS/MS), allows for the detailed investigation of a molecule's fragmentation pathways, providing invaluable insights into its chemical structure.

Despite a comprehensive search of scientific literature, specific high-resolution mass spectrometry data and detailed fragmentation pathway analysis for the compound 1-Acetyl-1,6-dihydropyridin-3(2H)-one are not publicly available at this time. While research on related dihydropyridine (B1217469) and piperidone structures exists, a dedicated study detailing the exact mass and fragmentation pattern of this particular molecule has not been reported in the accessible literature. researchgate.netmdpi.comnih.gov

For structurally related N-acetylated heterocyclic compounds, HRMS analysis typically involves the identification of the protonated molecular ion [M+H]⁺, which provides the accurate molecular weight and allows for the calculation of the elemental formula. For instance, the HRMS spectrum of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide showed a molecular ion peak at m/z = 386.1611 [M+H]⁺, which confirmed its proposed structure. mdpi.com

The fragmentation of such molecules is often initiated by the cleavage of the acetyl group or through ring-opening mechanisms. The study of fragmentation patterns in similar structures can offer predictive insights, but empirical data from direct analysis of This compound is required for a definitive elucidation.

Further research is necessary to isolate and characterize This compound using HRMS and MS/MS to generate the specific data required for a complete structural confirmation and to map its distinct fragmentation pathways. Without such experimental data, a detailed discussion and the creation of specific data tables are not possible.

Computational and Theoretical Chemistry Studies of 1 Acetyl 1,6 Dihydropyridin 3 2h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. ekb.eg It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For 1-Acetyl-1,6-dihydropyridin-3(2H)-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation, a process known as geometry optimization. researchgate.net This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Furthermore, DFT is used to calculate the relative energies of different isomers or conformers. For instance, DFT calculations on difuropyridines and their analogues have been used to compare the energies of anti- and syn- isomers. researchgate.net While specific DFT data for this compound is not available in the reviewed literature, this method would be the standard approach to determine its most stable three-dimensional shape and the relative stability of any potential structural isomers.

Table 1: Illustrative Example of DFT-Calculated Relative Energies for Tautomers of a Related Heterocycle, (R)-4-amino-1,2-oxazolidin-3-one (Cycloserine)

This table demonstrates how DFT is used to compare the stability of different tautomers. The "NH" form is predicted to be more stable than the "OH" form in both the gas phase and various solvents. A similar approach would be applied to study the tautomers of this compound.

| Phase/Solvent | Method | Total Energy (a.u.) - NH Form | Total Energy (a.u.) - OH Form | Relative Energy (kcal/mol) |

| Gas Phase | B3LYP/6-311++G | -416.7118 | -416.6955 | 10.23 |

| Benzene | B3LYP/6-311++G | -416.7183 | -416.7042 | 8.85 |

| Acetone | B3LYP/6-311++G | -416.7203 | -416.7071 | 8.28 |

| Methanol (B129727) | B3LYP/6-311++G | -416.7205 | -416.7075 | 8.16 |

| Water | B3LYP/6-311++G** | -416.7206 | -416.7076 | 8.16 |

| Data adapted from a study on Cycloserine. scispace.com Note: This data is not for this compound. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CCSD, CCSD(T)) offer increasing levels of accuracy, though at a significantly higher computational cost than DFT. nih.gov

These high-accuracy methods are particularly valuable for calculating precise energy differences, such as reaction barriers. For example, a study on aminopyrimidines used various ab initio methods to calculate the energy barriers for the internal rotation and inversion of the amino group. nih.gov For this compound, such calculations could provide highly reliable predictions for conformational energy barriers or the energetics of tautomerization, but no such specific studies have been published.

Molecular Orbital Analysis and Reactivity Descriptors

Understanding the distribution and energy of molecular orbitals is key to predicting a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack. For instance, in related dihydropyrimidinones, the HOMO and LUMO analysis helps to understand the electronic properties and predict reactive sites within the molecule. researchgate.net Although this is a standard computational analysis, specific HOMO-LUMO energy values and orbital visualizations for this compound are absent from the available literature. For large molecular systems, the delocalized nature of these orbitals can sometimes complicate the identification of specific reactive sites. nih.gov

Table 2: Illustrative Example of FMO Analysis for Dihydropyrimidinone Derivatives

This table shows typical values obtained from FMO analysis of related heterocyclic systems. The energies of the HOMO and LUMO, and the resulting energy gap, are key descriptors of molecular reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (ACMD) | -6.53 | -2.14 | 4.39 |

| 1-(4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one (CMTT) | -6.23 | -2.41 | 3.82 |

| Data adapted from a DFT study on dihydropyrimidinone derivatives. researchgate.net Note: This data is not for this compound. |

A molecule's electrostatic potential (ESP) map illustrates the three-dimensional charge distribution, providing a guide to its reactive behavior. These maps are generated by calculating the electrostatic force a positive test charge would experience at any point on the electron density surface of the molecule.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the acetyl and ketone groups, indicating these are primary sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atom's lone pair could also contribute to a region of negative potential, depending on its chemical environment. researchgate.netillinois.edu While this is a common computational output, a specific ESP map for this compound has not been found in published research.

Theoretical Studies of Tautomeric Equilibria and Reaction Barriers

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov this compound can potentially exist in several tautomeric forms, such as an enol or enamine form. The relative stability of these tautomers dictates their equilibrium concentrations and can significantly impact the compound's chemical and biological properties. nih.gov

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the Gibbs free energy of each possible tautomer, researchers can predict their relative populations. For example, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have successfully used DFT and ab initio calculations to establish the most stable tautomer, which agreed with experimental data. doaj.org

Furthermore, these methods can be used to locate the transition state structures that connect the tautomers and calculate the activation energy (reaction barrier) for the interconversion. A study on rotational conformers of 4-Azido-N-Phenylmalemide used DFT to calculate the rotational barrier between isomers. chemrxiv.org Although the specific tautomeric equilibria and reaction barriers for this compound have not been reported, these theoretical approaches would be essential to fully characterize its dynamic behavior.

Based on a thorough search of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus on the compound "this compound" for the advanced topics requested. Research applying methods such as specific solvation models for tautomerism, transition state and IRC analysis, QTAIM, NBO, or molecular dynamics simulations to this particular molecule could not be located.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and in-depth analysis as per the provided outline. The foundational research on this specific compound in these highly specialized areas of computational chemistry does not appear to be present in the public domain.

Synthetic Utility and Role As Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The dihydropyridinone core is a powerful building block for accessing a range of nitrogen-containing heterocycles, which are prominent motifs in natural products and pharmaceuticals. nih.govauburn.edu The strategic placement of double bonds and the carbonyl group allows for selective transformations to generate fully aromatic, partially saturated, or fully saturated ring systems.

The 1,6-dihydropyridin-3(2H)-one framework is a direct precursor to functionalized 2-pyridones and pyridines. These transformations often involve aromatization reactions that can be triggered under various conditions.

Functionalized 2-pyridones, which are key structural units in many bioactive compounds, can be synthesized from dihydropyridinone precursors. nih.gov For instance, 6-benzyl-3,6-dihydropyridin-2(1H)-ones can be converted into 3-iodo-5-benzyl-substituted 2-pyridones. This transformation is triggered by N-iodosuccinimide (NIS) and involves a novel aza-semipinacol-type rearrangement where the benzyl (B1604629) group migrates from the C6 to the C5 position. nih.gov

Table 1: Examples of Pyridine (B92270)/Pyridone Synthesis from Dihydropyridine (B1217469) Precursors

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | N-Iodosuccinimide (NIS) | 5-Benzyl-2-pyridone | nih.gov |

| α,β-Unsaturated N-benzyl imine + Alkyne | Rhodium catalyst, then Pd/C, air | Substituted Pyridine | nih.gov |

The dihydropyridinone core provides a convenient entry point for the synthesis of partially and fully saturated six-membered nitrogen heterocycles like tetrahydropyridines and piperidines. auburn.edu These scaffolds are ubiquitous in pharmaceuticals and natural alkaloids. nih.govmdma.ch

The conversion of dihydropyridines to tetrahydropyridines and piperidines is achieved through the selective reduction of the double bonds. auburn.eduauburn.edu For example, optically active 1,6-dihydro-2H-pyridin-3-ones are valuable chiral building blocks for accessing a variety of piperidine (B6355638) alkaloids. nih.gov The controlled reduction of a (2R)-hydroxymethyldihydropyridinone has been shown to yield piperidinol and piperidinone derivatives, which are key precursors for the synthesis of bioactive molecules like (+)-desoxoprosophylline. nih.gov

Furthermore, specific derivatives of the target compound, such as 1-(1-acetyl-6-(2-ethoxy-2-oxoethyl)-1,2,3,6-tetrahydropyridin-3-yl)azetidine-3-carboxylate, have been synthesized, demonstrating the utility of this scaffold in creating complex, substituted tetrahydropyridine (B1245486) systems. nih.gov The formation of polysubstituted 1,4,5,6-tetrahydropyridines can also proceed through multi-component reactions where piperidine-like structures are key intermediates that subsequently dehydrate. nih.gov

The relationship between the different saturation levels is exemplified by the tautomeric equilibrium between 6-acetyl-2,3,4,5-tetrahydropyridine and 6-acetyl-1,2,3,4-tetrahydropyridine, differing only in the position of the endocyclic double bond. wikipedia.org

The reactivity of the dihydropyridinone scaffold can be harnessed to construct more complex, three-dimensional architectures such as fused and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and structural novelty. nih.gov

Dihydropyridinones are effective precursors for fused heterocyclic systems. For example, the treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-one with N-bromosuccinimide (NBS) can lead to the formation of bromo-substituted indeno[1,2-b]pyridin-2-ones, which are polycyclic fused structures. nih.gov These can be further transformed into unsaturated indenopyridin-2-ones. nih.gov

The synthesis of spirocyclic dihydropyridines has been achieved through an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines. nih.gov This method, driven by N-acylation, results in dihydropyridine spirocycles, demonstrating a powerful strategy for building spiro-fused systems from simpler pyridine precursors, which are then converted into dihydropyridine structures. nih.gov The resulting spirocyclic dihydropyridines contain both an amine and a ketone, offering points for further diversification. nih.gov

Table 2: Synthesis of Fused and Spirocyclic Systems

| Precursor Type | Key Transformation | Resulting System | Reference |

|---|---|---|---|

| 6-Benzyl-3,6-dihydropyridin-2(1H)-one | NBS-triggered rearrangement and cyclization | Fused Indeno[1,2-b]pyridin-2-one | nih.gov |

| 4-(1'-Hydroxycyclobutyl)pyridine | Electrophile-induced dearomative semi-pinacol rearrangement | Spirocyclic Dihydropyridine | nih.gov |

Scaffold for Novel Chemical Transformations and Methodologies

The unique structural and electronic properties of 1-acetyl-1,6-dihydropyridin-3(2H)-one and related compounds make them ideal platforms for the development of new synthetic reactions and methodologies.

A notable example is the development of a novel aza-semipinacol-type rearrangement. nih.gov This transformation, observed during the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-halosuccinimides, involves the migration of a benzyl group and leads to the formation of functionalized pyridinones and indenopyridinones. This discovery opens up new avenues for carbon-carbon bond formation and rearrangement reactions on the dihydropyridinone core. nih.gov

Similarly, the electrophile-induced dearomative semi-pinacol rearrangement of pyridines to form spirocyclic dihydropyridines represents a new methodology for accessing these medicinally relevant spirocycles. nih.gov This process highlights how the reactivity of the nitrogen atom in the pyridine ring can be exploited to trigger complex skeletal reorganizations.

Furthermore, the use of dihydropyridines as key intermediates in the one-pot synthesis of pyridines via C-H activation/electrocyclization/aromatization showcases the development of efficient and atom-economical synthetic routes. nih.govescholarship.org Related acyl-1,4-dihydropyridines have also emerged as versatile reagents in radical cascade reactions, acting as both single-electron reductants and sources of acyl radicals under mild, photo-activated conditions. mdpi.com

Mechanistic Probes for Understanding Organic Reaction Pathways

Beyond their synthetic utility, dihydropyridinone intermediates are instrumental in elucidating the mechanisms of complex organic reactions. By isolating and characterizing these intermediates, chemists can gain a deeper understanding of reaction pathways, transition states, and the factors that control selectivity.

In the study of the aza-semipinacol rearrangement of 6-benzyl-3,6-dihydropyridin-2(1H)-ones, the identification of intermediate compounds was crucial for supporting the proposed reaction mechanism. nih.gov This allowed researchers to map out the steps of the benzyl group transfer and subsequent cyclization.

The mechanism of rhodium-catalyzed pyridine synthesis was significantly illuminated by the study of the dihydropyridine intermediates. nih.gov This included the isolation and X-ray crystallographic characterization of a C-H activated complex, as well as kinetic simulations to determine the rate constants for different steps of the transformation. This level of detail provides a comprehensive picture of the catalytic cycle. nih.gov

Similarly, during the investigation of a multi-component domino reaction to form tetrahydropyridines, key intermediates, including a polysubstituted 2-hydroxypiperidine, were isolated. nih.gov Monitoring the reaction over time revealed a slow dehydration step to form a tetrahydropyridine, followed by an even slower isomerization to the final product, with the structures of intermediates being verified by X-ray analysis. nih.gov These findings provide a clear timeline and structural evidence for each step of the complex cascade.

Conclusion and Future Research Perspectives

Summary of Academic Advancements in 1-Acetyl-1,6-dihydropyridin-3(2H)-one Research

Direct academic research focusing specifically on the compound this compound is notably limited in publicly available scientific literature. However, significant progress has been made in the synthesis and understanding of the broader class of dihydropyridinones and related N-heterocycles, which provides a foundation for future studies on this specific molecule.

Advancements in the synthesis of dihydropyridine (B1217469) and dihydropyrimidinone scaffolds are largely dominated by multicomponent reactions, such as the Biginelli and Hantzsch reactions. nih.govresearchgate.netwikipedia.org These methods allow for the efficient, one-pot construction of the core heterocyclic ring system from simple acyclic precursors. researchgate.net For instance, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), has been extensively developed with a wide array of catalysts to improve yields and expand substrate scope. wikipedia.orgresearchgate.net While this reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones, modifications and variations could potentially be adapted to target the 1,6-dihydropyridin-3(2H)-one skeleton.

Furthermore, tandem reactions, such as aza-Diels-Alder reactions followed by subsequent transformations, have emerged as powerful tools for the synthesis of complex nitrogen-containing heterocycles. wikipedia.orgresearchgate.netrsc.org These cascade processes offer a route to highly functionalized dihydropyridine derivatives. beilstein-journals.orgmdpi.com The development of N-acylation techniques, including catalyst-free methods and those employing mild catalysts like acetic acid, are also relevant for the introduction of the N-acetyl group onto a pre-formed dihydropyridinone ring. orientjchem.orgrsc.org

Identified Research Gaps and Unexplored Synthetic Avenues

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and reactivity of this compound. The specific substitution pattern and the presence of the N-acetyl group present unique synthetic challenges and potential for novel reactivity that remain uninvestigated.

Key Research Gaps:

Regioselective Synthesis: There is a clear need for synthetic methodologies that can selectively produce the 1,6-dihydropyridin-3(2H)-one isomer over other possible isomers, such as the more commonly studied 1,4-dihydropyridine (B1200194) derivatives.

N-Acetylation Strategies: While general N-acylation methods exist, their application to the dihydropyridinone system, which contains a potentially labile heterocyclic ring, has not been explored. The development of mild and efficient N-acetylation conditions specific to this scaffold is an open area of research.

Reactivity Profile: The chemical reactivity of this compound is completely unexplored. The interplay between the enone functionality, the N-acetyl group, and the dihydropyridine ring could lead to unique chemical transformations.

Spectroscopic and Structural Characterization: Detailed spectroscopic and crystallographic data for this compound are absent from the literature, hindering its unambiguous identification and the understanding of its conformational preferences.

Potential for Development of Novel Methodologies in Heterocyclic Synthesis

The pursuit of a viable synthetic route to this compound could stimulate the development of new and innovative methodologies in heterocyclic chemistry.

Potential Areas for Methodological Development:

Tandem Cyclization/Acylation Reactions: The development of a one-pot reaction that forms the dihydropyridinone ring and subsequently introduces the acetyl group would represent a significant advance in synthetic efficiency.

Asymmetric Synthesis: The chiral centers in substituted derivatives of this compound make it an attractive target for asymmetric synthesis. The development of enantioselective methods would be of considerable interest.

Post-Synthetic Modification: The enone and N-acetyl functionalities provide handles for a variety of post-synthetic modifications, allowing for the generation of diverse molecular scaffolds from a common intermediate.

Broader Implications for Fundamental Organic Chemistry and Materials Science

While direct applications of this compound are yet to be discovered, the study of this and related compounds could have broader implications for both fundamental organic chemistry and materials science.

The dihydropyridine core is recognized as a "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. nih.gov The specific substitution pattern of this compound could lead to novel pharmacological properties. For example, dihydropyridine derivatives have been investigated as calcium channel blockers, and N-aryl-1,4-dihydropyridines have shown potential as antidyslipidemic and antioxidant agents. nih.govnih.gov

Q & A

Q. What are the established synthetic methodologies for 1-Acetyl-1,6-dihydropyridin-3(2H)-one in academic research?

The compound is synthesized via catalytic cyclization reactions. A prominent method involves Gold(I)-catalyzed reactions of furan-ynes with N-oxides, yielding substituted dihydropyridinones. For example, derivatives with aryl or heteroaryl groups (e.g., 4-methoxyphenyl, thiophen-2-yl) are synthesized in 43–75% yield using tosyl-protected intermediates (General Procedure GP5) . Another approach employs nickel-catalyzed arylative cyclizations with chiral phosphinooxazoline ligands (e.g., (S)-i-Pr-NeoPHOX), enabling enantioselective synthesis. This method achieves a 27:1 product ratio of 1,6-dihydropyridin-3(2H)-one to minor byproducts in 68% yield .

Q. Key Methodological Considerations :

Q. How is structural characterization of this compound performed?

HRMS (High-Resolution Mass Spectrometry) and <sup>1</sup>H NMR are critical. For example:

- HRMS-ESI : Calculated [M + H]<sup>+</sup> for C22H22NO4S<sup>+</sup>: 396.1264; observed: 396.1262 .

- <sup>1</sup>H NMR (600 MHz, CDCl3) : Peaks at δ 7.89 (d, 1H, J=8 Hz) confirm aromatic protons, while signals near δ 2.1–2.5 indicate acetyl groups .

Validation : Cross-reference with computational methods (e.g., quantum-chemical calculations for reactivity prediction) to resolve ambiguities in tautomeric forms .

Q. What are the stability profiles of this compound under laboratory conditions?

The compound is sensitive to heat and moisture. Key findings:

- Thermal Stability : Decomposition occurs at 130–174°C, necessitating low-temperature storage (e.g., –20°C under inert gas) .

- Hydrolytic Sensitivity : The acetyl group may hydrolyze in protic solvents; use anhydrous acetone or DCM for reactions .

Mitigation : Monitor reactions via TLC (Rf values: 0.16–0.25 in PE/EtOAc) and prioritize rapid purification .

Q. What are the primary research applications of this compound?

- Heterocyclic Chemistry : Serves as a precursor for bioactive pyridinone derivatives via functionalization at the 4- and 5-positions .

- Catalysis Studies : Used to explore enantioselective cyclization mechanisms, particularly in nickel-catalyzed desymmetrization reactions .

Advanced Research Questions

Q. How do catalytic systems influence enantioselectivity in the synthesis of this compound?

Nickel/Phosphinooxazoline Systems : Chiral ligands like (S)-i-Pr-NeoPHOX induce reversible E/Z isomerization of alkenylnickel intermediates, enabling high enantiomeric excess (e.g., >90% ee) . In contrast, Gold(I) Catalysts lack enantioselectivity but offer superior regiocontrol for aryl/heteroaryl substitutions .

Experimental Optimization : Screen ligand libraries (e.g., P,N-ligands) to balance yield and selectivity. Lower yields (30–75%) are typical with bulky substituents .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Electrophilic Substitution : Tosyl groups at the 1-position direct electrophiles to the 4- and 5-positions, as seen in arylations with 4-fluorophenyl or naphthyl groups .

- Steric Effects : Bulky substituents (e.g., thiophen-2-yl) reduce yields (30%) due to hindered cyclization .

Analytical Support : Use <sup>13</sup>C NMR to confirm substitution patterns and DFT calculations to predict reactivity .

Q. How do computational methods enhance understanding of this compound’s reactivity?

Quantum-Chemical Calculations : Predict tautomer stability and nucleophilic attack sites. For example, studies on analogous ligands (1-acetyl-1,2,3-benzotriazole) reveal preferential reactivity at carbonyl groups, guiding synthetic modifications .

Software Tools : Gaussian or ORCA for transition-state modeling, validated against experimental HRMS/NMR data .

Q. What role does alkene isomerization play in nickel-catalyzed cyclizations?

Reversible E/Z isomerization of alkenylnickel intermediates ensures dynamic kinetic resolution, critical for achieving high enantioselectivity. This is absent in Gold(I) systems, limiting their utility in asymmetric synthesis .

Methodological Insight : Optimize reaction time and temperature to favor isomerization equilibrium (e.g., 25°C for 12–24 hours) .

Q. How do structural analogs of this compound compare in reactivity?

- Ethyl 2-Methyl-6-oxo Derivatives : Less electrophilic due to ester groups, requiring harsher conditions for functionalization .

- Tetrahydrothienopyridines : Enhanced stability via Boc protection but reduced synthetic versatility .

Comparative Studies : Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.